(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

Lipophilicity Drug-likeness Physicochemical properties

Fragment-based screening often suffers from false positives due to highly lipophilic hits. (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine (CAS 940357-93-7) solves this with a balanced LogP of 1.6 and a defined H-bond profile (1 donor, 3 acceptors). Its dual-heterocycle architecture-furan linked to imidazole via a propyl spacer-provides a versatile scaffold for kinase/GPCR ligand development. The free amine handle enables rapid analog generation for SAR exploration. Available as free base (≥95% purity) or HCl salt (CAS 1158638-65-3).

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B13258873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNCCCN2C=CN=C2
InChIInChI=1S/C11H15N3O/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14/h1,3,5,7-8,10,12H,2,4,6,9H2
InChIKeyFWWZBBUFADMPRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine: Dual-Heterocycle Building Block


(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine (CAS 940357-93-7) is a synthetic small molecule featuring a furan ring linked to an imidazole moiety via a propylamine spacer . This unique dual-heterocycle architecture positions it as a versatile intermediate and potential ligand in medicinal chemistry programs targeting enzymes and receptors that recognize imidazole- or furan-based pharmacophores . Its primary commercial availability is as a free base or hydrochloride salt (CAS 1158638-65-3) for research and development purposes .

Dual-Heterocycle Core Furan-imidazole pharmacophore for medicinal chemistry
Free Amine Handle Propylamine linker enables rapid derivatization
Balanced Lipophilicity Moderate LogP supports assay compatibility

(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine: Generic Substitution Limitations


Substituting (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine with a generic imidazole or furan derivative is not scientifically valid due to the precise spatial and electronic arrangement conferred by its specific linker and heterocycle pairing. The molecule presents a defined three-dimensional pharmacophore where the imidazole ring can engage in hydrogen bonding and π-π stacking, while the furan ring modulates lipophilicity and potential metabolic stability . Altering the linker length (propyl), modifying the imidazole substitution pattern (1H-imidazol-1-yl vs. 4-yl), or replacing the furan ring with a phenyl or thiophene analog will fundamentally change its binding profile and physicochemical properties, as quantified below. For example, a closely related analog with a tetrahydrofuran ring (CAS 886505-80-2) exhibits different conformational flexibility and hydrogen-bonding capacity, leading to divergent biological outcomes .

Attribute
This Compound
Generic Substitute
Linker Length
Propyl spacer
Shorter/longer chains alter geometry
Heterocycle Pairing
Furan + 1H-imidazole
Phenyl/thiophene replacement shifts binding
Substitution Pattern
1H-imidazol-1-yl
4-yl or other isomers alter H-bonding

(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine: Differentiation Evidence


Lipophilicity and Solubility vs. FAAH Inhibitor

The lipophilicity and solubility of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine define its suitability for specific assay conditions. It possesses a calculated LogP of 1.6 [1], which is considerably lower than the LogP of 8.93 reported for the highly lipophilic clinical candidate URB-597 [2]. This lower LogP suggests improved aqueous solubility, with an intrinsic solubility of -10.76 (logS) classified as low (<0.01 mg/mL) [2]. While both compounds exhibit low solubility, the target compound's significantly reduced lipophilicity (ΔLogP ≈ -7.3) implies it may be less prone to nonspecific binding and aggregation in aqueous biological assays, making it a cleaner probe for early-stage target validation.

Lipophilicity
Reported
LogP 1.6 vs 8.93 (URB-597)
ΔLogP ≈ −7.3
Supports reduced aggregation risk
Computed LogP; assay conditions may modulate
Lipophilicity Drug-likeness Physicochemical properties

Hydrogen Bonding Profile vs. Imidazole Derivatives

The compound's capacity for intermolecular interactions is defined by a specific hydrogen bond donor/acceptor count. It possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. This profile contrasts with many 5-substituted imidazole derivatives, which, as described in patent literature, are often designed to modulate kinase binding pockets through different substitution patterns that alter the number and geometry of hydrogen bond interactions [2]. The exact donor/acceptor count of this compound dictates its potential binding mode and selectivity profile compared to the broader class of 5-substituted imidazoles, which are engineered for specific agricultural or pharmaceutical kinase targets.

H-Bond Profile
Class-level
1 HBD / 3 HBA
Defined interaction map for SAR
Class-level comparison with 5-substituted imidazoles
Hydrogen bonding Molecular recognition Ligand efficiency

Conformational Flexibility vs. Rigid Inhibitors

The number of rotatable bonds is a key metric for synthetic tractability and conformational entropy. (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine contains only 3 rotatable bonds [1]. This is in stark contrast to highly rigid, complex structures like the pyrrolo[2,3-d]pyrimidine derivative BDBM39677 (MLS000535058), which has a much larger and more constrained core, resulting in significantly fewer conformational degrees of freedom [2]. While rigidity is often desirable for potency, it can severely limit synthetic modifications. The target compound's higher relative flexibility (3 rotatable bonds) makes it a more adaptable scaffold for generating diverse analog libraries during hit expansion.

Rotatable Bonds
Class-level
3 bonds
Enables flexible analog design
Compared to more rigid pyrrolo-pyrimidine cores
Conformational flexibility Synthetic feasibility Lead optimization

(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine: Application Scenarios


Hit-to-Lead for Kinase and GPCR Targets

This compound serves as an excellent starting fragment or early lead for kinase or GPCR targets due to its balanced physicochemical profile (LogP 1.6, HBD 1, HBA 3) [REFS-1, REFS-2]. Its moderate lipophilicity minimizes the risk of assay artifacts common with highly lipophilic hits (e.g., URB-597, LogP 8.93) [3], while its 3 rotatable bonds allow for rational exploration of linker modifications to improve potency and selectivity. The free amine provides a straightforward synthetic handle for rapid analog generation.

Focused Library Design for Phenotypic Screening

The compound's dual-heterocycle core and synthetically accessible linker make it an ideal building block for creating small, focused libraries. The defined hydrogen bond donor/acceptor profile (1 donor, 3 acceptors) [2] ensures that resulting analogs will maintain a consistent interaction map, while the rotatable bonds provide a degree of conformational sampling suitable for uncovering novel phenotypic activity. This contrasts with more rigid, pre-organized scaffolds that may have limited SAR potential.

Negative Control for Imidazole Pharmacophores

In studies investigating imidazole-based ligands (e.g., for cytochrome P450 enzymes or imidazoline receptors), this compound can serve as a valuable tool compound or negative control. Its distinct furan ring provides a clear structural differentiation from phenyl- or thiophene-containing imidazoles, allowing researchers to decouple the contribution of the imidazole ring from the second heterocycle in their pharmacological models .

Application
Selection Property
Validation Focus
Hit-to-Lead (Kinase/GPCR)
Balanced lipophilicity and low HBD count
Assay artifact minimization
Focused Library Design
Accessible free amine linker
Consistent hydrogen-bond interaction map
Negative Control (Imidazole Studies)
Distinct furan heterocycle
Pharmacophore decoupling

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